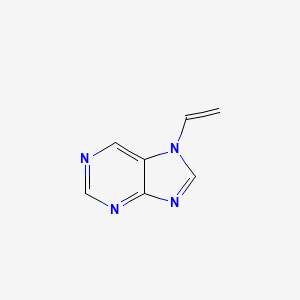
7-Vinyl-7H-purine
Vue d'ensemble
Description
7-Vinyl-7H-purine, also known as 7-deazaguanine or queuine, is a modified nucleoside that is found in the transfer RNA (tRNA) of certain organisms. It is synthesized from guanine and is involved in the biosynthesis of a specific amino acid, tyrosine.
Mécanisme D'action
The mechanism of action of 7-vinyl-7H-purine involves its incorporation into tRNA, where it modifies the anticodon loop and enhances the binding of the tRNA to its corresponding codon on the mRNA. This results in increased accuracy and efficiency of protein synthesis.
Biochemical and Physiological Effects
Queuine has been found to affect various biochemical and physiological processes. It is involved in the biosynthesis of tyrosine, which is important for the synthesis of various neurotransmitters and hormones. Queuine has also been found to have anti-inflammatory and immunomodulatory effects, which may be due to its ability to modulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using queuine in lab experiments include its ability to enhance the accuracy and efficiency of protein synthesis, as well as its potential therapeutic effects. However, the synthesis of queuine can be complex and time-consuming, which may limit its use in certain experiments.
Orientations Futures
Future research on 7-vinyl-7H-purine could focus on its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. Studies could also investigate the effects of queuine deficiency on various physiological processes, as well as the role of queuine in the regulation of gene expression. Additionally, research could explore alternative methods for the synthesis of queuine, which could make it more accessible for use in lab experiments.
Applications De Recherche Scientifique
Research on 7-vinyl-7H-purine has focused on its role in tRNA modification and its effects on protein synthesis. Studies have shown that queuine deficiency can lead to decreased levels of tyrosine in the body, which can affect various physiological processes. Queuine has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various diseases.
Propriétés
IUPAC Name |
7-ethenylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-11-5-10-7-6(11)3-8-4-9-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHXPUGEDVGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=NC2=NC=NC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481701 | |
| Record name | 7H-Purine, 7-ethenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Vinyl-7H-purine | |
CAS RN |
56468-28-1 | |
| Record name | 7-Ethenyl-7H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56468-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Purine, 7-ethenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



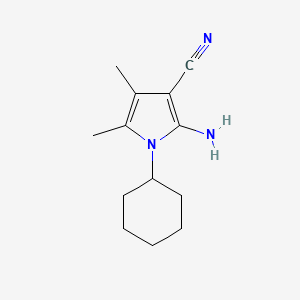

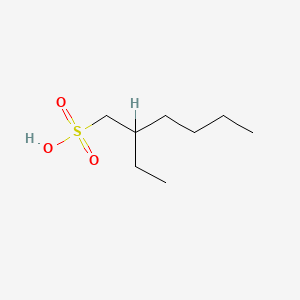





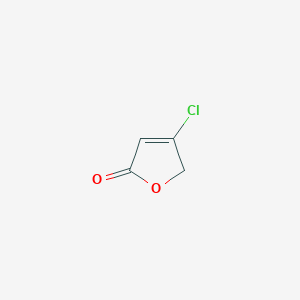
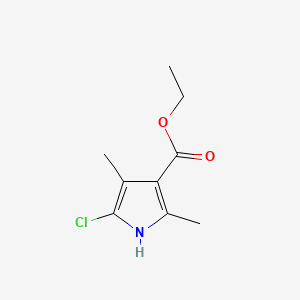
![1-(8-methoxy-3-methyl-8H-imidazo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B3353737.png)
![Ethyl 8-oxoimidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B3353745.png)
![3-Chloroimidazo[1,5-a]pyrazine](/img/structure/B3353757.png)
![3-Ethylsulfinylimidazo[1,5-a]pyrazine](/img/structure/B3353772.png)